molecular formula C15H20ClN3O2 B4897893 4-Methyl-2-[(6-methylquinazolin-4-yl)amino]pentanoic acid;hydrochloride

4-Methyl-2-[(6-methylquinazolin-4-yl)amino]pentanoic acid;hydrochloride

Cat. No.: B4897893
M. Wt: 309.79 g/mol
InChI Key: HQOUFENHOZCKEH-UHFFFAOYSA-N
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Description

4-Methyl-2-[(6-methylquinazolin-4-yl)amino]pentanoic acid;hydrochloride is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(6-methylquinazolin-4-yl)amino]pentanoic acid;hydrochloride typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The most common approach involves the amidation of 2-aminobenzoic acid derivatives with the appropriate acid chloride to generate substituted anthranilates, which then undergo cyclization by treatment with acetic anhydride under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(6-methylquinazolin-4-yl)amino]pentanoic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different biological activities and applications .

Scientific Research Applications

4-Methyl-2-[(6-methylquinazolin-4-yl)amino]pentanoic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinazoline derivatives are often explored for their therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(6-methylquinazolin-4-yl)amino]pentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit certain enzymes and receptors, which can lead to various biological effects. The exact molecular targets and pathways involved depend on the specific structure and substituents of the compound .

Properties

IUPAC Name

4-methyl-2-[(6-methylquinazolin-4-yl)amino]pentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2.ClH/c1-9(2)6-13(15(19)20)18-14-11-7-10(3)4-5-12(11)16-8-17-14;/h4-5,7-9,13H,6H2,1-3H3,(H,19,20)(H,16,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOUFENHOZCKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2NC(CC(C)C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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